molecular formula C8H17NO3Si B3048258 (Triethoxysilyl)acetonitrile CAS No. 1627-94-7

(Triethoxysilyl)acetonitrile

Cat. No.: B3048258
CAS No.: 1627-94-7
M. Wt: 203.31 g/mol
InChI Key: OBHKQIOOIQZAAW-UHFFFAOYSA-N
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Description

(Triethoxysilyl)acetonitrile is an organosilicon compound that features both a nitrile group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triethoxysilyl)acetonitrile can be synthesized through a sol-gel process involving the hydrolysis and condensation of silane precursors. One common method involves the reaction of acetonitrile with triethoxysilane under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Triethoxysilyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which (Triethoxysilyl)acetonitrile exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in the formation of stable, cross-linked networks in materials science .

Comparison with Similar Compounds

  • 1,2-Bis(triethoxysilyl)ethane
  • 1,4-Bis(triethoxysilyl)benzene
  • 3-(Trimethoxysilyl)propyl methacrylate

Comparison: (Triethoxysilyl)acetonitrile is unique due to the presence of both a nitrile group and a triethoxysilyl group, which imparts distinct reactivity and versatility compared to other organosilicon compounds. For example, 1,2-Bis(triethoxysilyl)ethane and 1,4-Bis(triethoxysilyl)benzene lack the nitrile functionality, limiting their applications in certain organic transformations .

Properties

IUPAC Name

2-triethoxysilylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKQIOOIQZAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC#N)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623392
Record name (Triethoxysilyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-94-7
Record name (Triethoxysilyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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